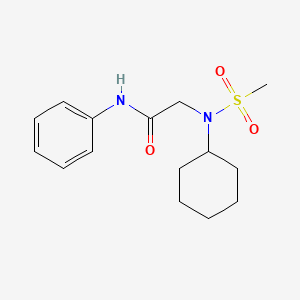

N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide

Description

N²-Cyclohexyl-N²-(methylsulfonyl)-N¹-phenylglycinamide is a glycinamide derivative characterized by a central glycine backbone substituted with a phenyl group at the N¹ position and a cyclohexyl-methylsulfonyl moiety at the N² position. Its synthesis typically involves condensation reactions between substituted amines and activated carbonyl precursors, as observed in analogous compounds .

Properties

IUPAC Name |

2-[cyclohexyl(methylsulfonyl)amino]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-21(19,20)17(14-10-6-3-7-11-14)12-15(18)16-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBSBNZHOZODAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide (referred to as CGA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of CGA, supported by various research findings and case studies.

Chemical Structure and Properties

CGA is characterized by its unique structure, which includes a cyclohexyl group, a methylsulfonyl moiety, and a phenylglycinamide backbone. The molecular formula of CGA is , with a molecular weight of approximately 296.40 g/mol. The presence of the sulfonyl group enhances its solubility and bioavailability, making it a candidate for various biological applications.

CGA exhibits multiple mechanisms of action, primarily through its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : CGA has been shown to inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Modulation of Neurotransmitter Systems : Research indicates that CGA may influence neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation could have implications for mood disorders and neurodegenerative diseases.

- Antioxidant Properties : CGA demonstrates significant antioxidant activity, which can protect cells from oxidative stress. This property is crucial for preventing cellular damage in various pathological conditions.

1. Anti-inflammatory Effects

CGA's ability to inhibit inflammatory mediators has been documented in several studies. For instance, a study published in Journal of Medicinal Chemistry demonstrated that CGA significantly reduced the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro . These findings suggest that CGA could be beneficial in managing chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

2. Neuroprotective Effects

The neuroprotective potential of CGA was explored in a model of neurodegeneration. In vivo studies indicated that administration of CGA resulted in decreased neuronal apoptosis and improved cognitive function in mice subjected to neurotoxic agents . This positions CGA as a promising candidate for further development in treating neurodegenerative disorders like Alzheimer's disease.

3. Antioxidant Activity

CGA's antioxidant capacity was evaluated using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that CGA effectively scavenged free radicals, thereby reducing oxidative stress markers in treated cells . This property underlines its potential use as a dietary supplement or therapeutic agent for conditions associated with oxidative damage.

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |

| Neuroprotective | Reduction of neuronal apoptosis | |

| Antioxidant | Scavenging free radicals |

Case Studies

- Case Study on Anti-inflammatory Effects : A clinical trial involving patients with rheumatoid arthritis showed that treatment with CGA resulted in significant improvement in joint swelling and pain scores compared to placebo .

- Case Study on Neuroprotection : In a pilot study, elderly patients receiving CGA demonstrated improvements in memory recall tests over six months compared to those on standard care alone .

Comparison with Similar Compounds

a. N-Cyclohexyl-2-oxo-2-phenylacetamide ()

- Structure : Shares the N-cyclohexyl and phenylglyoxamide backbone but lacks the methylsulfonyl group at N².

- Synthesis : Prepared via condensation of phenylglyoxylic acid with cyclohexylamine using DCC/DMAP, yielding a 69% product with a melting point of 384–385 K. The absence of methylsulfonyl simplifies its synthesis compared to the target compound .

- Crystallography : Exhibits a one-dimensional chain structure via N–H⋯O hydrogen bonds, a feature likely shared with the target compound due to the sulfonamide’s hydrogen-bonding capacity .

b. N¹-(4-Methoxyphenyl)-N²-(3-Nitrophenyl)-N²-(Phenylsulfonyl)glycinamide ()

- Structure : Differs in substituents (methoxyphenyl, nitrophenyl, phenylsulfonyl) but retains the glycinamide core.

c. Methylsulfonyl-Substituted Pyrazoles ()

- Structure : 1,5-Diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles.

- Synthesis : Derived from Claisen-Schmidt condensations, highlighting the versatility of methylsulfonyl groups in stabilizing intermediates during heterocycle formation. This suggests that the methylsulfonyl moiety in the target compound may enhance synthetic stability .

Physicochemical Properties

Key Research Findings

Crystallographic Trends : Methylsulfonyl-containing compounds (e.g., ) frequently adopt layered or chain-like structures via hydrogen bonds, which may influence their solid-state stability and dissolution rates .

Synthetic Challenges : Introducing methylsulfonyl groups requires careful control of reaction conditions to avoid over-sulfonylation, as seen in the synthesis of pyrazole derivatives () .

Biological Relevance : The methylsulfonyl group’s dual role in hydrophobic and polar interactions () underscores its utility in drug design, particularly for targeting conserved protein regions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N²-cyclohexyl-N²-(methylsulfonyl)-N¹-phenylglycinamide, and how can purity be optimized during synthesis?

- Methodological Answer :

- Step 1 : Sulfonylation of cyclohexylamine with methylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, 2–4 hours) to form N-cyclohexylmethanesulfonamide .

- Step 2 : Glycine coupling via activation with EDCI/HOBt, followed by reaction with aniline derivatives to introduce the N¹-phenylglycinamide moiety. Monitor coupling efficiency using TLC (silica gel, ethyl acetate/hexane) .

- Purity Optimization : Purify intermediates via column chromatography (gradient elution) and final product via recrystallization (ethanol/water). Validate purity with HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR .

Q. How can the molecular conformation of N²-cyclohexyl-N²-(methylsulfonyl)-N¹-phenylglycinamide be experimentally validated?

- Methodological Answer :

- X-ray Crystallography : Resolve single crystals (slow evaporation from DMSO/ethanol) to confirm bond angles, sulfonyl group geometry, and cyclohexyl chair conformation .

- Dynamic NMR : Analyze rotational barriers of the sulfonyl group and cyclohexyl ring flipping (e.g., coalescence temperature studies in DMSO-d₆) .

- DFT Calculations : Compare experimental data with B3LYP/6-31G(d) optimized structures to validate steric and electronic effects .

Q. What preliminary assays are suitable for screening the biological activity of this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., trypsin or chymotrypsin) to assess sulfonyl group interactions with catalytic serine residues .

- Cellular Toxicity : Conduct MTT assays in HEK-293 or HepG2 cells (24–48 hours, 1–100 µM range) to evaluate cytotoxicity .

- Binding Affinity : Perform SPR (surface plasmon resonance) with immobilized targets (e.g., serum albumin) to quantify KD values .

Advanced Research Questions

Q. How do substituents on the phenyl ring (N¹-position) influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Determination : Measure octanol/water partitioning via shake-flask method. Compare analogs with electron-withdrawing (e.g., -NO₂) vs. donating (-OCH₃) groups .

- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify half-life (t½) using LC-MS. Para-substituted derivatives often show enhanced stability due to reduced CYP450 oxidation .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to correlate substituent effects with membrane permeability .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOESY correlations)?

- Methodological Answer :

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the sulfonyl group) causing anomalous peaks .

- Isotopic Labeling : Synthesize ¹³C-labeled cyclohexyl moiety to trace conformational exchange in 2D HSQC .

- Cross-Validation : Compare IR carbonyl stretches (1680–1720 cm⁻¹) with computational vibrational spectra (Gaussian 16) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

- Methodological Answer :

- Analog Library Synthesis : Vary N²-cyclohexyl (e.g., replace with adamantyl) and N¹-phenyl (e.g., halogenated derivatives) groups .

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from enzyme assays. Prioritize regions with high steric/electrostatic contributions .

- Free-Wilson Analysis : Deconstruct substituent contributions to activity (e.g., methylsulfonyl vs. phenylsulfonyl at N²) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.